EDDB is formed by the reaction of ethylenediamine (EDA), a diamine (molecule with two amine groups), with hydrobromic acid (HBr). It acts as a source of both ethylenediamine and bromide ions []. EDDB is readily available from chemical suppliers and is not naturally occurring. Its significance lies in its ability to provide a stable and water-soluble form of ethylenediamine, which is a valuable reagent in various scientific applications [].
EDDB has a simple yet versatile molecular structure. The central core is a chain of two carbon atoms (ethane) with amine groups (NH2) attached to each carbon []. These amine groups can form hydrogen bonds with other molecules, making EDDB useful as a chelating agent (can bind to a metal ion with multiple bonds) []. Additionally, the presence of two bromide ions (Br-) contributes to its ionic character and water solubility [].
EDDB is synthesized by reacting ethylenediamine with hydrobromic acid.
C2H4(NH2)2 + 2HBr -> C2H4(NH2)2•2HBr (EDDB) []
EDDB can decompose upon heating, releasing ethylenediamine and hydrobromic acid.
C2H4(NH2)2•2HBr (EDDB) -> C2H4(NH2)2 + 2HBr []
EDDB can participate in various reactions due to the presence of the amine groups and bromide ions. For instance, it can complex with metal ions to form coordination compounds useful in catalysis or material science.
Specific examples of these reactions and their corresponding balanced equations would require information on the targeted metal ion or application.
EDDAB can be used as a complexing agent in the growth of certain crystals. Its ability to form stable complexes with metal ions allows researchers to control the crystal structure and properties of materials []. For instance, studies have explored the use of EDDAB in the synthesis of metal-organic frameworks (MOFs) – a class of porous materials with potential applications in gas storage and separation.
Irritant